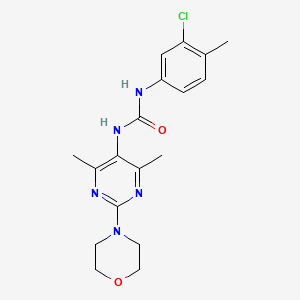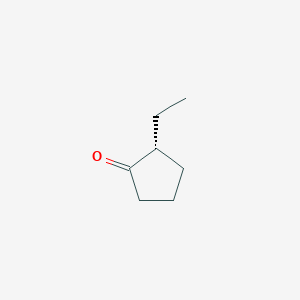
(R)-2-ethylcyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-ethylcyclopentanone is a chiral ketone with the molecular formula C8H14O It is characterized by a cyclopentane ring substituted with an ethyl group and a ketone functional group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-ethylcyclopentanone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-ethylcyclopent-2-enone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, often based on transition metals like rhodium or ruthenium.
Industrial Production Methods
On an industrial scale, the production of ®-2-ethylcyclopentanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
®-2-ethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or under UV light.
Major Products
Oxidation: 2-ethylcyclopentanone can be converted to 2-ethylcyclopentanoic acid.
Reduction: The reduction of the ketone yields ®-2-ethylcyclopentanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, ®-2-ethylcyclopentanone is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, ®-2-ethylcyclopentanone can be used as a model compound to study enzyme-catalyzed reactions involving ketones. It also serves as a substrate in the investigation of metabolic pathways.
Medicine
In medicine, derivatives of ®-2-ethylcyclopentanone are explored for their potential therapeutic properties. These derivatives may exhibit biological activity that can be harnessed for drug development.
Industry
In the industrial sector, ®-2-ethylcyclopentanone is utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-ethylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to enantioselective biological effects.
相似化合物的比较
Similar Compounds
2-ethylcyclopentanone: The racemic mixture of the compound.
2-methylcyclopentanone: A similar ketone with a methyl group instead of an ethyl group.
Cyclopentanone: The parent compound without any alkyl substitution.
Uniqueness
®-2-ethylcyclopentanone is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it particularly valuable in applications requiring high enantiomeric purity, such as in pharmaceuticals and asymmetric synthesis.
属性
IUPAC Name |
(2R)-2-ethylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKUTYPOKHBTL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2931406.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2931407.png)
![4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2931408.png)
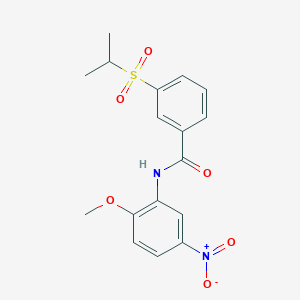
![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)
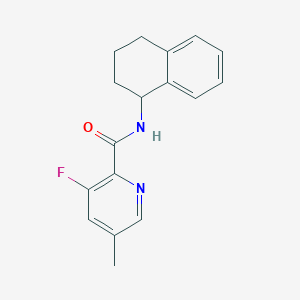
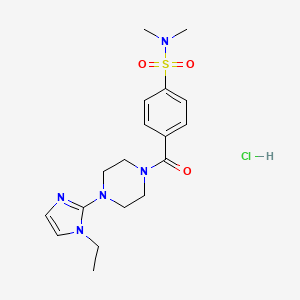
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)
![1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2931422.png)
![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine](/img/structure/B2931424.png)
![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)
